Cas no 158340-98-8 (methyl (2S)-2-isocyano-4-methylpentanoate)

Methyl (2S)-2-isocyano-4-methylpentanoate is a chiral isocyanide ester with applications in asymmetric synthesis and peptidomimetic chemistry. Its stereocenter at the α-position and reactive isocyano group make it a valuable building block for multicomponent reactions, such as Ugi and Passerini reactions, enabling the efficient construction of complex molecular architectures. The methyl ester functionality enhances solubility in organic solvents, facilitating handling in synthetic workflows. The compound’s structural features, including the branched 4-methylpentanoate moiety, contribute to steric and electronic modulation in target molecules. It is particularly useful in medicinal chemistry for the development of bioactive compounds with tailored stereochemistry. Proper storage under inert conditions is recommended to maintain stability.
methyl (2S)-2-isocyano-4-methylpentanoate structure
158340-98-8 structure
Product Name:methyl (2S)-2-isocyano-4-methylpentanoate
CAS No:158340-98-8
MF:C8H13NO2
MW:155.194322347641
CID:4524381
PubChem ID:10920746
Update Time:2025-06-11

methyl (2S)-2-isocyano-4-methylpentanoate Chemical and Physical Properties

Names and Identifiers

    • methyl (2S)-2-isocyano-4-methylpentanoate
    • 158340-98-8
    • methyl(2S)-2-isocyano-4-methylpentanoate
    • (2S)-2-Isocyano-4-methylpentanoic acid methyl ester
    • GS-0571
    • EN300-6512540
    • Inchi: 1S/C8H13NO2/c1-6(2)5-7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3/t7-/m0/s1
    • InChI Key: ZWTPUHSQAWCFFP-ZETCQYMHSA-N
    • SMILES: O(C)C([C@H](CC(C)C)[N+]#[C-])=O

Computed Properties

  • Exact Mass: 155.094628657g/mol
  • Monoisotopic Mass: 155.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 30.7Ų

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Additional information on methyl (2S)-2-isocyano-4-methylpentanoate

Introduction to Methyl (2S)-2-isocyano-4-methylpentanoate (CAS No. 158340-98-8)

Methyl (2S)-2-isocyano-4-methylpentanoate, a compound with the chemical identifier CAS No. 158340-98-8, is a specialized organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various synthetic pathways and biological applications. Its molecular structure, featuring an isocyanate functional group and a specific stereocenter, makes it a valuable intermediate in the synthesis of more complex molecules.

The methyl (2S)-2-isocyano-4-methylpentanoate molecule is derived from pentanoic acid, with modifications that introduce both an isocyanate group and a chiral center at the second carbon position. This configuration imparts distinct reactivity and selectivity, making it particularly useful in the development of chiral drugs and fine chemicals. The presence of the isocyanate group (-N=C=O) allows for facile reactions with nucleophiles, enabling the formation of amides, ureas, and other functional derivatives. These reactions are fundamental in medicinal chemistry, where such transformations are often employed to create biologically active compounds.

In recent years, there has been a surge in research focused on the applications of isocyanate-containing compounds in drug development. The methyl (2S)-2-isocyano-4-methylpentanoate has been explored as a key intermediate in the synthesis of protease inhibitors, which are critical for treating various diseases, including cancer and infectious disorders. The chiral center at the second carbon position ensures enantioselective synthesis, which is essential for developing drugs with high specificity and low toxicity.

One of the most compelling aspects of this compound is its role in asymmetric synthesis. The stereochemistry of methyl (2S)-2-isocyano-4-methylpentanoate allows chemists to selectively produce enantiomerically pure compounds, which are often required for therapeutic applications. This capability has been leveraged in the development of novel antibiotics and antiviral agents, where the precise three-dimensional structure of a drug molecule can significantly influence its efficacy and pharmacokinetic properties.

The pharmaceutical industry has also shown interest in this compound for its potential use in peptidomimetic chemistry. Peptidomimetics are synthetic analogs of natural peptides that mimic their biological activity but with improved stability and pharmacological profiles. The isocyanate group in methyl (2S)-2-isocyano-4-methylpentanoate serves as a versatile handle for constructing peptidomimetic cores, enabling the design of molecules that can interact with biological targets in a highly specific manner.

Recent advancements in computational chemistry have further enhanced the utility of methyl (2S)-2-isocyano-4-methylpentanoate. Molecular modeling studies have revealed insights into its reactivity and interactions with biological systems, providing a foundation for rational drug design. These computational approaches have been instrumental in predicting optimal reaction conditions and identifying potential side products, thereby streamlining synthetic routes and improving yields.

The compound's unique properties have also been explored in materials science. Researchers have investigated its potential as a monomer or crosslinking agent in polymer synthesis. The isocyanate group's ability to form covalent bonds with various substrates makes it an attractive candidate for creating novel polymers with tailored properties. These materials could find applications in coatings, adhesives, and even biodegradable plastics.

In conclusion, methyl (2S)-2-isocyano-4-methylpentanoate (CAS No. 158340-98-8) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, particularly in the development of chiral drugs and peptidomimetics, underscores its importance in modern medicinal chemistry. Additionally, its potential applications in materials science highlight its versatility beyond traditional chemical research. As our understanding of molecular interactions continues to evolve, compounds like methyl (2S)-2-isocyano-4-methylpentanoate will undoubtedly play an increasingly vital role in advancing scientific discovery and technological innovation.

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